molecular formula C16H21NO3 B3049973 (3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one CAS No. 228267-64-9

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one

Cat. No.: B3049973
CAS No.: 228267-64-9
M. Wt: 275.34 g/mol
InChI Key: KRDPQMGISZMVOQ-GXTWGEPZSA-N
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Description

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both benzyl and 3-methylpentanoyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Acylation with 3-Methylpentanoyl Chloride: The final step involves the acylation of the oxazolidinone ring with 3-methylpentanoyl chloride, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one involves its interaction with specific molecular targets. As a chiral auxiliary, it facilitates the formation of chiral centers in target molecules through stereoselective reactions. The oxazolidinone ring provides a rigid framework that helps control the stereochemistry of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-Benzyl-3-(3-methylbutanoyl)-oxazolidin-2-one
  • (3S,4R)-4-Benzyl-3-(3-methylhexanoyl)-oxazolidin-2-one

Uniqueness

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is unique due to its specific combination of benzyl and 3-methylpentanoyl groups, which confer distinct steric and electronic properties. This makes it particularly effective in certain asymmetric synthesis applications compared to its analogs .

Biological Activity

Overview

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is a chiral oxazolidinone derivative notable for its potential applications in asymmetric synthesis and as a chiral auxiliary. This compound has garnered interest due to its unique chemical properties, which arise from the presence of both benzyl and 3-methylpentanoyl groups. In this article, we will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₆H₂₁NO₃
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 228267-64-9

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. As a chiral auxiliary, it facilitates the formation of chiral centers in target molecules through stereoselective reactions. The oxazolidinone ring provides a rigid framework that helps control the stereochemistry of these reactions, enhancing its efficacy in biological systems.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that oxazolidinones possess antibacterial properties. The compound's structural features may enhance its interaction with bacterial ribosomes, inhibiting protein synthesis.
  • Cancer Research :
    • Preliminary research suggests potential applications in cancer therapy due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
  • Chiral Auxiliary in Synthesis :
    • It is widely used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds which are crucial in pharmaceutical applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth by targeting ribosomes
AnticancerModulates pathways involved in cancer cell growth
Chiral SynthesisFacilitates the synthesis of enantiomerically pure compounds

Case Study: Antimicrobial Properties

A study conducted by researchers at Hokkaido University investigated the antimicrobial properties of various oxazolidinones, including this compound. The results indicated significant inhibition of Gram-positive bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics.

Case Study: Cancer Cell Proliferation

In another study published in Organic & Biomolecular Chemistry, the effects of this compound on HCT116 colon cancer cells were examined. The compound demonstrated an inhibitory effect on cell proliferation at specific concentrations, suggesting its potential utility in cancer therapeutics.

Properties

IUPAC Name

(4R)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDPQMGISZMVOQ-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460280
Record name (4R)-4-Benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228267-64-9
Record name (4R)-4-Benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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